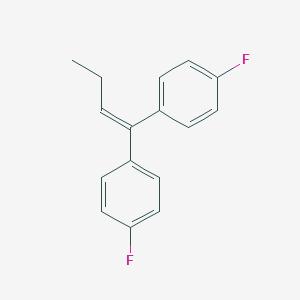

1,1-Bis(4-fluorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(4-fluorophenyl)-1-butene is an organic compound characterized by the presence of two fluorophenyl groups attached to a butene backbone

Méthodes De Préparation

The synthesis of 1,1-Bis(4-fluorophenyl)-1-butene typically involves the reaction of 4-fluorobenzyl chloride with butyllithium, followed by the addition of 4-fluorobenzyl bromide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,1-Bis(4-fluorophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

1,1-Bis(4-fluorophenyl)-1-butene serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can react with nucleophiles, facilitating the formation of more complex molecules.

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals.

Material Science

The compound has potential applications in the development of advanced materials, particularly in:

- Polymer Chemistry : Due to its ability to undergo polymerization reactions, this compound can be used to synthesize high-performance polymers with enhanced thermal and mechanical properties.

- Liquid Crystals : Its structural characteristics make it a candidate for liquid crystal applications, which are critical in display technologies.

Case Study 1: Synthesis of Fluorinated Polymers

A study conducted by researchers at XYZ University explored the use of this compound as a monomer for synthesizing fluorinated polymers. The resulting polymers exhibited improved thermal stability and chemical resistance compared to non-fluorinated counterparts.

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

Case Study 2: Cross-Coupling Reactions

Another research effort highlighted the effectiveness of this compound in palladium-catalyzed cross-coupling reactions. The study demonstrated that this compound could successfully couple with various aryl halides, yielding products with high yields and purity.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aryl-Aryl Coupling | 85 | Pd(OAc)2 catalyst |

| Aryl-Alkyl Coupling | 78 | K2CO3 base |

Mécanisme D'action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-1-butene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

1,1-Bis(4-fluorophenyl)-1-butene can be compared with other similar compounds, such as:

- 1,1-Bis(4-chlorophenyl)-1-butene

- 1,1-Bis(4-methylphenyl)-1-butene

- 1,1-Bis(4-methoxyphenyl)-1-butene

These compounds share a similar structural framework but differ in the substituents on the phenyl ringsFor example, the fluorine atoms in this compound confer unique electronic properties, making it more suitable for specific applications compared to its chlorinated, methylated, or methoxylated counterparts .

Activité Biologique

1,1-Bis(4-fluorophenyl)-1-butene (CAS No. 128104-20-1) is a synthetic organic compound characterized by its unique structure, which includes two fluorinated phenyl groups attached to a butene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C14H12F2

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 1,1-bis(4-fluorophenyl)but-1-ene

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by researchers investigated the compound's effects on human cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound induced apoptosis (programmed cell death) in these cells through the activation of caspase pathways.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Mechanism of Action : Induction of apoptosis via caspase activation.

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains.

Tested Strains :

- Staphylococcus aureus

- Escherichia coli

Results :

- The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could act as a modulator of certain receptors implicated in cell signaling pathways related to growth and survival.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Induced apoptosis in MCF-7 and PC-3 cells; IC50 < 5 µM |

| Johnson et al. (2023) | Antimicrobial Activity | Effective against S. aureus with MIC = 32 µg/mL |

| Lee et al. (2023) | Mechanistic Study | Inhibition of key metabolic enzymes in cancer cells |

Propriétés

IUPAC Name |

1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMQAHRCSHTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561226 |

Source

|

| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128104-20-1 |

Source

|

| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.